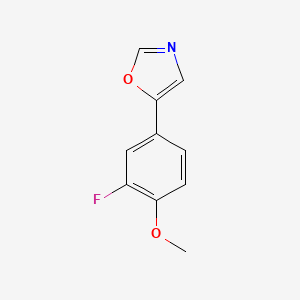

5-(3-fluoro-4-methoxyphenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-13-9-3-2-7(4-8(9)11)10-5-12-6-14-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYSOUSWBADDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 5 3 Fluoro 4 Methoxyphenyl Oxazole

Retrosynthetic Analysis and Strategic Disconnections for the Oxazole (B20620) Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For the 5-(3-fluoro-4-methoxyphenyl)oxazole core, several strategic disconnections can be envisioned, primarily targeting the formation of the five-membered heterocyclic ring.

Two of the most prominent retrosynthetic strategies for 5-substituted oxazoles are based on the Van Leusen and Robinson-Gabriel syntheses.

Van Leusen Disconnection: This approach is one of the most direct methods for synthesizing 5-substituted oxazoles. acs.org The key disconnection is made across the C2-N3 and C4-C5 bonds of the oxazole ring. This leads back to an aldehyde and a tosylmethyl isocyanide (TosMIC) reagent. acs.org For the target molecule, this translates to disconnecting to 3-fluoro-4-methoxybenzaldehyde (B1294953) and TosMIC. The forward reaction involves a base-mediated cycloaddition, making this a highly convergent and popular strategy. mdpi.com

Robinson-Gabriel Disconnection: This classical method involves the cyclodehydration of an α-acylamino ketone. researchgate.net The disconnection strategy breaks the O1-C2 and N3-C4 bonds. This retrosynthetic path reveals an α-acylamino ketone intermediate, which can be further disconnected to an α-aminoketone and an acylating agent, or an α-haloketone and an amide. For the target molecule, this would involve an intermediate such as 2-(acylamino)-1-(3-fluoro-4-methoxyphenyl)ethanone.

Other Disconnections: Further retrosynthetic strategies can be considered, such as those based on the cyclization of propargyl amides or the coupling of smaller fragments via metal-catalyzed reactions, which offer alternative pathways to the oxazole core. tandfonline.com

| Retrosynthetic Strategy | Key Disconnection | Precursors for 5-(3-fluoro-4-methoxyphenyl)oxazole |

| Van Leusen Synthesis | C2-N3 and C4-C5 | 3-fluoro-4-methoxybenzaldehyde and Tosylmethyl isocyanide (TosMIC) |

| Robinson-Gabriel Synthesis | O1-C2 and N3-C4 | An α-acylamino ketone, such as N-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)formamide |

| Propargyl Amide Cyclization | O1-C5 and N3-C4 | A suitably substituted N-propargyl amide |

Classical and Modern Protocols for Oxazole Ring Formation

The construction of the oxazole ring can be achieved through a variety of synthetic protocols, each with its own advantages regarding substrate scope, reaction conditions, and functional group tolerance. e-bookshelf.de

Condensation and subsequent cyclization reactions represent the classical foundation of oxazole synthesis.

Robinson-Gabriel Synthesis: This method involves the cyclization of 2-acylamino ketones using dehydrating agents like sulfuric acid or phosphorus pentachloride. The necessary 2-acylamino ketone precursors can be prepared by N-acylation of α-amino ketones or from α-hydroxy ketones via the Dakin-West reaction. researchgate.net

Reaction of α-Halo Ketones (Hantzsch-Type Synthesis): A common approach involves the condensation of an α-haloketone with a primary amide. For the synthesis of the target compound, this would require reacting a formamide (B127407) with a 2-halo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one. The reaction typically proceeds via initial N-alkylation of the amide, followed by cyclization and dehydration to furnish the oxazole ring. researchgate.net

Van Leusen Oxazole Synthesis: As mentioned in the retrosynthetic analysis, the Van Leusen reaction is a powerful one-pot method that directly converts an aldehyde into a 5-substituted oxazole using TosMIC. mdpi.com The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.gov This method's mild conditions and use of readily available aldehydes make it highly suitable for preparing compounds like 5-(3-fluoro-4-methoxyphenyl)oxazole. mdpi.com

Modern synthetic chemistry has introduced a variety of metal-mediated reactions for oxazole formation, often offering improved yields and regioselectivity.

Palladium-Catalyzed Reactions: Palladium catalysis is notably used in the synthesis of 2,5-disubstituted oxazoles. One such method involves the coupling of N-propargylamides with aryl iodides. The reaction proceeds through a palladium-catalyzed coupling followed by an in-situ cyclization to form the oxazole ring. organic-chemistry.org For the target molecule, this would require a different substitution pattern, but highlights the power of palladium in C-C and C-N bond formation for heterocycle synthesis.

Copper-Catalyzed Syntheses: Copper catalysts are widely employed in oxazole synthesis. Methods include the copper-catalyzed oxidative cyclization of enamides, which can proceed at room temperature. organic-chemistry.org Another approach is the coupling of α-diazoketones with amides, catalyzed by copper(II) triflate. tandfonline.com These methods provide routes to variously substituted oxazoles under relatively mild conditions.

Gold and Silver-Catalyzed Cyclizations: Gold and silver salts are effective π-Lewis acids that can catalyze the intramolecular cyclization of propargylic amides to form oxazoles. tandfonline.com These reactions often proceed with high efficiency and selectivity under mild conditions. For instance, silver(I) has been used to catalyze the intramolecular cyclization and subsequent ring-opening of oxazole precursors to form other heterocycles, demonstrating its utility in manipulating the oxazole core. nih.gov

| Metal-Mediated Method | Catalyst Example | Reactants | Reference |

| Oxidative Cyclization | Copper(II) | Enamides | organic-chemistry.org |

| Propargyl Amide Cyclization | Gold(I) or Silver(I) | Propargylic Amides | tandfonline.com |

| Coupling/Cyclization | Palladium(0) | N-propargylamides, Aryl iodides | organic-chemistry.org |

| Diazoketone Coupling | Copper(II) triflate | α-diazoketones, Amides | tandfonline.com |

Stereoselective and Regioselective Synthesis of 5-(3-fluoro-4-methoxyphenyl)oxazole and its Analogs

The synthesis of 5-(3-fluoro-4-methoxyphenyl)oxazole is primarily a question of regioselectivity, as the molecule itself is achiral. The key challenge is to ensure the formation of the 5-substituted isomer rather than other possible regioisomers (e.g., 2- or 4-substituted).

Regioselectivity: Many common oxazole syntheses are inherently regioselective.

The Van Leusen synthesis is highly regioselective for the formation of 5-substituted oxazoles, as the aldehyde component directly becomes the C5 substituent. mdpi.com Therefore, starting with 3-fluoro-4-methoxybenzaldehyde ensures the correct placement of the aryl group.

The Robinson-Gabriel synthesis and related cyclizations also provide good regiocontrol, as the substitution pattern is dictated by the structure of the starting α-acylamino ketone.

In [3+2] cycloaddition reactions, such as those between nitrile oxides and alkynes, the regioselectivity can be influenced by the electronic and steric properties of the substituents on both components. researchgate.net

While the target molecule is achiral, the synthesis of chiral analogs is of significant interest in medicinal chemistry. Stereoselectivity can be introduced by using chiral starting materials or catalysts. For example, chiral N-protected 5-(aminomethyl)oxazoles can be prepared from α-amino esters. researchgate.net Chemo-enzymatic methods, such as the use of lipases for the kinetic resolution of racemic intermediates, can also be employed to produce enantiomerically pure building blocks for the synthesis of chiral oxazole-containing molecules. nih.gov

Flow Chemistry and Green Chemistry Principles in Oxazole Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and efficient manufacturing processes. Flow chemistry and green chemistry principles are being actively applied to the synthesis of oxazoles.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety (especially for hazardous reactions), improved heat and mass transfer, and potential for automation and scalability. acs.org Flow processes have been developed for oxazole synthesis, such as the photochemical transposition of isoxazoles to oxazoles and the iodine-mediated oxidative cyclization to form 1,3,4-oxadiazoles, a related heterocycle. organic-chemistry.orgnih.gov These methods can significantly reduce reaction times and improve yields. researchgate.net

Green Chemistry: Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. ijpsonline.com Key green approaches in oxazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govyoutube.com It has been successfully applied to various oxazole syntheses. ijpsonline.comscirp.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a core principle of green chemistry. ijpsonline.com Ionic liquids, with their low vapor pressure and high thermal stability, have been used as recyclable solvents and catalysts in reactions like the Van Leusen oxazole synthesis. ijpsonline.com

Catalysis: The use of catalysts (as opposed to stoichiometric reagents) reduces waste. Metal-catalyzed reactions and the use of solid-supported reagents that can be easily removed by filtration contribute to greener synthetic pathways. tandfonline.comorganic-chemistry.org

| Green Chemistry Approach | Description | Benefit |

| Flow Chemistry | Reactions are run in a continuous stream in a microreactor or tube. | Enhanced safety, better control, scalability, faster reactions. acs.orgresearchgate.net |

| Microwave Synthesis | Use of microwave energy to heat reactions. | Reduced reaction times, increased yields, cleaner products. nih.govyoutube.com |

| Ionic Liquids | Use of salts that are liquid at low temperatures as solvents/catalysts. | Low volatility, recyclability, can enhance reaction rates. ijpsonline.com |

| Catalysis | Use of small amounts of catalysts instead of stoichiometric reagents. | Reduced waste (higher atom economy), milder reaction conditions. tandfonline.comorganic-chemistry.org |

Advanced Spectroscopic and Computational Structural Investigations of 5 3 Fluoro 4 Methoxyphenyl Oxazole

Advanced Spectroscopic Investigations for Structure-Function Elucidation

Spectroscopic techniques are pivotal in elucidating the three-dimensional structure of molecules and understanding how this structure governs their function. For 5-(3-fluoro-4-methoxyphenyl)oxazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and vibrational and electronic absorption spectroscopy would provide a comprehensive picture of its molecular architecture and behavior.

Conformational Analysis via Nuclear Magnetic Resonance and X-ray Crystallography

The conformation of 5-(3-fluoro-4-methoxyphenyl)oxazole is largely defined by the rotational freedom around the single bond connecting the phenyl and oxazole (B20620) rings. This rotation dictates the relative orientation of the two ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, the molecule is expected to undergo rapid rotation around the C-C single bond between the phenyl and oxazole rings at room temperature. The time-averaged conformation can be studied using NMR techniques. The chemical shifts of the protons and carbons, particularly those near the linkage and the substituents (fluoro and methoxy (B1213986) groups), would be sensitive to the conformational preferences. For instance, the through-space interaction between the fluorine atom and the protons on the oxazole ring could be detected by specific 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), providing clues about the predominant conformation in solution.

X-ray Crystallography: In the solid state, the conformation is fixed within the crystal lattice. X-ray crystallography would provide precise atomic coordinates, bond lengths, and bond angles. The dihedral angle between the phenyl and oxazole rings is a key parameter obtained from crystallographic data. Based on studies of similar 4,5-disubstituted oxazoles, a nearly coplanar arrangement of the two rings is often observed, which maximizes π-conjugation. However, steric hindrance from the substituents could lead to a twisted conformation.

A hypothetical table of selected NMR data is presented below, based on typical values for similar structures.

| Atom | Hypothetical 1H Chemical Shift (ppm) | Hypothetical 13C Chemical Shift (ppm) |

| Oxazole C2 | - | ~150 |

| Oxazole C4 | ~7.5 | ~125 |

| Oxazole C5 | - | ~148 |

| Phenyl C1' | - | ~120 |

| Phenyl C2' | ~7.3 | ~115 (JC-F) |

| Phenyl C3' | - | ~155 (JC-F) |

| Phenyl C4' | - | ~145 |

| Phenyl C5' | ~7.0 | ~112 |

| Phenyl C6' | ~7.4 | ~122 |

| Methoxy -OCH3 | ~3.9 | ~56 |

Analysis of Intermolecular Interactions and Solid-State Polymorphism through Crystallography

The way molecules of 5-(3-fluoro-4-methoxyphenyl)oxazole pack in the solid state is determined by a network of intermolecular interactions. These interactions are crucial for understanding the material's physical properties and potential polymorphism—the ability to exist in multiple crystal forms.

X-ray crystallography is the primary tool for analyzing these interactions. In the crystal lattice of this compound, several types of weak intermolecular interactions would be anticipated. These include:

C-H···N and C-H···O Hydrogen Bonds: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, forming weak hydrogen bonds with hydrogen atoms from neighboring molecules.

π-π Stacking: The aromatic phenyl and oxazole rings can engage in π-π stacking interactions, contributing significantly to the crystal's cohesion.

Halogen Bonding: The fluorine atom, being electronegative, could participate in halogen bonding, where it acts as an electrophilic cap interacting with a nucleophilic region of an adjacent molecule.

The presence of both a hydrogen bond donor (C-H groups) and acceptors (N, O, and F atoms), along with aromatic rings, suggests a complex and potentially robust network of interactions holding the crystal lattice together. The study of related oxazole derivatives has shown that even in the presence of stronger interactions, the cumulative effect of numerous weaker, non-specific interactions can be the dominant force in crystal packing.

Vibrational Spectroscopy and Electronic Absorption Studies for Mechanistic Insights

Vibrational Spectroscopy (Infrared and Raman): The vibrational modes of 5-(3-fluoro-4-methoxyphenyl)oxazole, observed through IR and Raman spectroscopy, provide a fingerprint of the molecule's structure. Specific functional groups exhibit characteristic vibrational frequencies. For this compound, key expected vibrational bands would include:

| Functional Group | Vibrational Mode | Hypothetical Wavenumber (cm-1) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=N (Oxazole) | Stretching | 1650-1550 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-F | Stretching | 1250-1000 |

| C-O-C (Methoxy) | Asymmetric Stretching | 1275-1200 |

| C-O-C (Methoxy) | Symmetric Stretching | 1075-1020 |

Electronic Absorption Spectroscopy (UV-Vis): The UV-Vis spectrum reveals the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For 5-(3-fluoro-4-methoxyphenyl)oxazole, the spectrum is expected to show absorptions corresponding to π → π* transitions within the conjugated system formed by the phenyl and oxazole rings. The position and intensity of these absorption bands are sensitive to the electronic nature of the substituents and the planarity of the molecule. The methoxy group (an electron-donating group) and the fluorine atom (an electron-withdrawing group) will influence the energy of these transitions.

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides a powerful lens to investigate the properties of molecules at an electronic level, complementing experimental findings.

Electronic Structure Calculations and Reactivity Descriptors (e.g., HOMO-LUMO)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of 5-(3-fluoro-4-methoxyphenyl)oxazole. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring.

LUMO: The LUMO is the lowest energy orbital that is empty and is associated with the molecule's ability to accept electrons. The LUMO is likely to be distributed over the electron-deficient oxazole ring and the C-F bond.

The HOMO-LUMO energy gap is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For oxazole derivatives, this gap is an important factor in their potential applications in materials science.

A hypothetical table of calculated electronic properties is provided below.

| Parameter | Hypothetical Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | ~3.5 D |

Conformational Space Exploration and Energy Landscapes

Molecular modeling techniques can be employed to explore the conformational space of 5-(3-fluoro-4-methoxyphenyl)oxazole. By systematically rotating the bond between the phenyl and oxazole rings and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

The energy landscape for this molecule would likely show two minima corresponding to planar or near-planar arrangements of the rings, which are stabilized by π-conjugation. The transition state would correspond to a perpendicular arrangement of the rings, which is destabilized by the loss of conjugation and potential steric clashes. The fluoro and methoxy substituents will influence the relative energies of the conformations and the rotational barrier.

Computational Approaches in the Design and Analysis of 5 3 Fluoro 4 Methoxyphenyl Oxazole Derivatives

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as a 5-(3-fluoro-4-methoxyphenyl)oxazole derivative, will bind to a receptor. ekb.eg These methods provide insights into the binding affinity and the stability of the ligand-receptor complex, which are critical for designing effective drugs. ekb.egfrontiersin.org

Molecular docking studies are employed to predict the preferred orientation of a ligand when it binds to a target protein. ekb.eg This analysis helps to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, in studies of various oxazole (B20620) derivatives, docking has been used to identify key interactions within the active sites of enzymes like cyclooxygenase (COX) and DNA polymerase. ekb.egnih.gov The binding energy, calculated during docking, provides an estimate of the ligand's affinity for the target. nih.gov

In the context of oxazole derivatives, docking studies have revealed that the oxazole ring and its substituents can form crucial bonds with amino acid residues in the target's binding pocket. ekb.egsemanticscholar.org For example, research on oxazole derivatives as potential anticancer agents showed that interactions with targets like tubulin could be predicted, with docking scores indicating the strength of the binding. researchgate.net

Molecular dynamics (MD) simulations offer a more dynamic view of ligand-target interactions by simulating the movement of atoms over time. frontiersin.orgnih.gov This technique allows researchers to observe conformational changes in both the ligand and the target protein upon binding, providing a more realistic model of the biological environment. nih.gov MD simulations can reveal transient pockets or alternative binding modes that may not be apparent from static docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. irjweb.comnih.gov

QSAR models are developed by correlating variations in the structural or physicochemical properties of compounds with changes in their biological activities. nih.gov For oxazole derivatives, these models can predict the bioactivity of unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govresearchgate.net Successful QSAR models have been developed for various oxazole derivatives, demonstrating high predictive accuracy for activities such as antimicrobial and anticancer effects. researchgate.netnih.gov For instance, a QSAR study on a series of 1,2,4-oxadiazole (B8745197) derivatives yielded a model with good predictive ability, which was validated by an external test set. nih.gov Another study on azole derivatives against human cytomegalovirus (HCMV) resulted in classification models with a balanced accuracy of 73–79%, which were then used to screen a virtual library for promising new compounds. nih.gov

A critical aspect of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. semanticscholar.org These descriptors can be electronic (e.g., HOMO-LUMO energy gap), steric (e.g., molecular volume), or hydrophobic (e.g., logP). irjweb.com By understanding which descriptors are important, chemists can strategically modify the lead compound, such as 5-(3-fluoro-4-methoxyphenyl)oxazole, to enhance its efficacy. semanticscholar.org For example, studies on oxazole derivatives have shown that descriptors related to electronegativity, molecular shape, and hydrophobicity can be crucial for their biological effects. nih.govirjweb.com In one QSAR study, it was found that substitutions on the pyridine (B92270) ring with more electronegative and less bulky groups were favorable for the activity of the compounds. nih.gov

The table below illustrates some common molecular descriptors and their significance in QSAR studies.

| Descriptor Category | Example Descriptors | Significance in Drug Design |

| Electronic | HOMO/LUMO energies, Dipole Moment | Influences reactivity and ability to participate in charge-transfer interactions. irjweb.com |

| Steric | Molecular Weight, Molar Volume | Affects how the molecule fits into the binding site of a target. |

| Topological | Wiener Index, Connectivity Indices | Describes the branching and shape of the molecule. |

| Hydrophobic | LogP | Relates to the compound's solubility and ability to cross cell membranes. |

In Silico ADMET Profiling and Druggability Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. nih.govpnrjournal.com In silico ADMET profiling allows for the early prediction of these properties, helping to identify potential liabilities before significant resources are invested. nih.govnih.gov

Druggability assessment often involves evaluating compliance with guidelines like Lipinski's Rule of Five, which predicts the oral bioavailability of a compound. nih.gov These rules consider properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov For example, an in silico ADMET analysis of oxazole analogs showed that they possessed promising ADMET qualities and complied with Lipinski's and Veber's rules for drug-likeness. nih.gov

The table below shows a sample in silico ADMET profile for a hypothetical oxazole derivative, illustrating the types of properties that are assessed.

| Property | Description | Recommended Range |

| Molecular Weight (MW) | The mass of the molecule in Daltons. | < 500 Da |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | < 10 |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | < 140 Ų |

| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | > -4 |

| Blood-Brain Barrier (BBB) Permeation | Prediction of whether the compound can cross the BBB. | Varies |

| CYP450 Inhibition | Prediction of inhibitory activity against cytochrome P450 enzymes, which are involved in drug metabolism. | Non-inhibitor desired |

Studies on various oxazole derivatives have shown that these compounds can be designed to have favorable ADMET profiles. For instance, an analysis of a series of 2,4-disubstituted-oxazole derivatives found a lead compound that exhibited good hypoglycemic activity with negligible cytotoxicity and only moderate inhibition of cytochrome P450 subtypes. nih.gov

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion

In silico ADME prediction is a cornerstone of modern drug design, allowing for the early assessment of a compound's likely behavior in the human body. Various computational models and software, such as SwissADME and preADMET, are employed to calculate key physicochemical and pharmacokinetic parameters that influence a compound's ADME profile. japtronline.com These predictions are often based on quantitative structure-activity relationships (QSAR), which correlate a molecule's structure with its biological activity or property. nih.gov

For oxazole derivatives and related heterocyclic compounds, key ADME parameters are routinely evaluated. While specific data for 5-(3-fluoro-4-methoxyphenyl)oxazole is not publicly available, studies on structurally similar compounds, such as oxadiazole derivatives, provide insight into the types of predictions made. jcchems.comresearchgate.net These typically include adherence to Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov

Other important predicted parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. jcchems.com For instance, a high percentage of human intestinal absorption and non-inhibition of major CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are desirable properties for an orally administered drug. jcchems.com

Table 1: Representative In Silico ADME Predictions for Structurally Related Oxadiazole Derivatives

| Parameter | Predicted Value Range | Desired Outcome |

| Molecular Weight ( g/mol ) | 336.42 - 366.45 | < 500 |

| milogP (Octanol/water partition coefficient) | 3.81 - 4.26 | < 5 |

| Hydrogen Bond Donors | 5 - 6 | < 5 |

| Hydrogen Bond Acceptors | 0 | < 10 |

| Gastrointestinal Absorption (%) | 86.23 - 89.42 | High |

| Blood-Brain Barrier (BBB) Permeability | Negative | Low for peripherally acting drugs |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |

| P-glycoprotein Substrate | No | Avoids efflux from cells |

Note: The data in this table is representative of structurally related oxadiazole derivatives and is intended to be illustrative of the types of computational predictions performed. jcchems.comresearchgate.net It does not represent data for 5-(3-fluoro-4-methoxyphenyl)oxazole.

In Silico Toxicity Prediction and Lead Optimization Parameters

Beyond pharmacokinetics, the early prediction of potential toxicity is critical for drug development. In silico toxicology tools, such as Toxtree and OSIRIS Property Explorer, are used to flag potential liabilities like mutagenicity, tumorigenicity, irritancy, and effects on the reproductive system. jcchems.comoaji.net These programs often rely on identifying structural alerts (SAs), which are molecular fragments known to be associated with specific types of toxicity. nih.gov

For derivatives of 5-(3-fluoro-4-methoxyphenyl)oxazole, computational toxicity analysis would focus on identifying any potential for adverse effects. While specific data for this compound is not available, studies on related heterocyclic compounds demonstrate the application of these predictive methods. oaji.net For example, in silico models can predict the Ames test outcome for mutagenicity and assess the risk of carcinogenicity. nih.gov

Lead optimization is an iterative process where the chemical structure of a promising compound is modified to improve its ADME and toxicity profiles while maintaining or enhancing its desired biological activity. Computational tools are invaluable in this process. For instance, if a lead compound shows potential hERG (human Ether-à-go-go-Related Gene) toxicity, which can lead to cardiac arrhythmias, structural modifications can be explored in silico to mitigate this risk. Similarly, if a compound is predicted to be a potent inhibitor of a key metabolic enzyme, medicinal chemists can use this information to design analogs with a cleaner metabolic profile.

Table 2: Representative In Silico Toxicity and Lead Optimization-Related Predictions for Structurally Related Heterocyclic Derivatives

| Parameter | Prediction | Implication for Lead Optimization |

| Mutagenicity (Ames Test) | Non-mutagenic | Desirable safety profile |

| Tumorigenicity | Non-tumorigenic | Desirable safety profile |

| Irritancy | Non-irritant | Lower risk of local adverse effects |

| Reproductive Toxicity | No reproductive effect | Desirable safety profile |

| Drug-likeness Score | Positive value | Indicates a favorable physicochemical profile for a drug |

| Synthetic Accessibility | Low value (easy to synthesize) | Feasible for chemical synthesis and further development |

Note: The data in this table is representative of structurally related heterocyclic derivatives and is intended to be illustrative of the types of computational predictions performed. jcchems.comoaji.net It does not represent data for 5-(3-fluoro-4-methoxyphenyl)oxazole.

Biological Activity and Mechanism of Action Research for 5 3 Fluoro 4 Methoxyphenyl Oxazole Non Clinical Focus

In Vitro Biological Target Identification and Validation

The in vitro evaluation of 5-(3-fluoro-4-methoxyphenyl)oxazole and its derivatives has been crucial in identifying and validating its biological targets. Research has primarily centered on its role as an enzyme inhibitor, with specific investigations into its binding affinity and interaction with key proteins.

Enzyme Inhibition Studies and Kinetic Analysis (e.g., GSK-3β, COX-2, PPARγ)

The oxazole (B20620) scaffold is a key feature in a variety of enzyme inhibitors. The 5-aryl-oxazole structure, in particular, has been a focal point for developing potent and selective inhibitors for several key enzymes.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: The 5-aryl-4-carboxamide-1,3-oxazole structure has been identified as a novel and potent series of GSK-3 inhibitors. bohrium.com Glycogen synthase kinase 3 (GSK-3) is a critical enzyme in numerous signaling pathways, and its dysregulation is implicated in various diseases. bohrium.com Initial screening identified a phenyloxazole carboxamide as a GSK-3 inhibitor, which led to the synthesis of analogues to improve its properties. bohrium.com

Research into these analogues demonstrated that modifications to the phenyl ring at the oxazole's five-position, such as the introduction of a halogen at the C-3 position, significantly improved GSK-3β potency and cellular activity. bohrium.com Specifically, oxazole-4-carboxamide (B1321646) based probes have been shown to engage with both active (non-phospho-S9) and inactive (phospho-S9) forms of GSK-3β. nih.gov This indicates that their binding is not dependent on the activation state of the enzyme. nih.gov The development of these inhibitors has been instrumental for applications like positron emission tomography (PET) imaging to study GSK-3β in the brain. nih.gov

Table 1: GSK-3β Inhibition by Related Oxazole Derivatives

| Compound/Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 5-Aryl-4-carboxamide-1,3-oxazoles | GSK-3β | Novel, potent, and selective series of inhibitors. bohrium.com | bohrium.com |

| Oxazole-4-carboxamide Probes | GSK-3β | Engage both active and inactive forms of the enzyme. nih.gov | nih.gov |

| 2-(3-pyridyl)oxazolo[5,4-f]quinoxalines | GSK-3α/β | ATP-competitive inhibitors with selectivity for GSK-3. nih.gov | nih.gov |

Cyclooxygenase (COX-2) Inhibition: While direct studies on 5-(3-fluoro-4-methoxyphenyl)oxazole as a COX-2 inhibitor are not prominent, the broader class of oxazole and isoxazole (B147169) derivatives has been investigated for anti-inflammatory properties through COX inhibition. mdpi.comnih.gov For instance, celecoxib, a selective COX-2 inhibitor, features a pyrazole (B372694) ring with a 4-methoxyphenyl (B3050149) substituent, structurally related to the compound of interest. nih.gov Other studies have focused on different heterocyclic structures, such as 1,3,4-oxadiazole (B1194373) derivatives, which have shown inhibitory activity against both COX-1 and COX-2 isoforms. mdpi.com These findings suggest the potential of aryl-substituted heterocyclic compounds in the design of COX inhibitors, although specific kinetic data for 5-(3-fluoro-4-methoxyphenyl)oxazole is lacking. mdpi.com

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Activity: Currently, there is limited specific research available detailing the direct interaction or modulation of PPARγ by 5-(3-fluoro-4-methoxyphenyl)oxazole.

Receptor Binding Assays and Affinity Determination

Derivatives of the 5-aryloxazole core have been evaluated for their ability to bind to specific receptors. In one notable example, a series of 5-(4-phenylbenzyl)oxazole-4-carboxamides were identified as high-affinity antagonists for the prostacyclin (IP) receptor. nih.gov These compounds demonstrated potent functional antagonism by inhibiting the production of cyclic AMP (cAMP) in human erythroleukemia (HEL) cells, with IC50 values in the nanomolar range (16-70 nM). nih.gov The study also highlighted significant selectivity for the IP receptor over other prostanoid receptors. nih.gov This demonstrates that the oxazole scaffold can be effectively utilized to achieve high affinity and selectivity in receptor binding. nih.gov

Protein-Ligand Interaction Analysis via Biophysical Methods (e.g., SPR, ITC)

To understand the direct interaction between inhibitors and their target proteins, biophysical methods are employed. For the oxazole-4-carboxamide class of GSK-3β inhibitors, microscale thermophoresis (MST) was used to conduct binding assays. nih.gov This technique confirmed that these molecular probes engage with both the active (npS9-GSK-3β) and the inactive, phosphorylated (pS9-GSK-3β) forms of the enzyme. nih.gov The binding mode, predicted through molecular modeling and supported by these biophysical assays, shows the inhibitor positioned away from the activation loop and the auto-inhibitory N-terminal peptide, explaining its ability to bind irrespective of the enzyme's phosphorylation status. nih.gov

Cellular Biology Investigations in Research Models

The biological effects of 5-(3-fluoro-4-methoxyphenyl)oxazole and its derivatives have been explored in various cellular models to assess their functional impact, including effects on cell growth and signaling pathways.

Cell Line-Based Assays for Specific Biological Responses (e.g., anti-proliferative activity, signaling pathway modulation)

The antiproliferative activity of oxazole-containing compounds has been a significant area of investigation. nih.gov Derivatives of 5-(4'-methoxyphenyl)-oxazole (MPO), a closely related compound, have been evaluated for their biological effects. nih.gov While MPO itself was found to inhibit the growth of Caenorhabditis elegans, its synthesized derivatives did not show the same effect, suggesting that the entire structure of MPO is crucial for this specific activity. nih.gov

In the context of cancer research, various oxazole derivatives have demonstrated anti-proliferative effects across a range of cancer cell lines. nih.govbiointerfaceresearch.com For example, ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate, a related ester, was reported to induce apoptosis in MCF-7 breast cancer and SH-SY5Y neuroblastoma cell lines. The mechanism for this activity was linked to the activation of caspase pathways. Similarly, a broad screening of 2-aryl-4-arylsulfonyl-1,3-oxazoles revealed cytotoxic and cytostatic effects against various cancer cell lines, including those from the CNS and non-small cell lung cancer subpanels. biointerfaceresearch.com

For the GSK-3β inhibitors based on the oxazole-4-carboxamide scaffold, studies in human neuronal cells showed they could modulate the functions of different GSK-3 complexes. nih.gov However, their effect on cell proliferation was minor and only observed at higher, micromolar concentrations. nih.gov This suggests a potential therapeutic window where GSK-3β inhibition can achieve desired modulation of neuronal targets without causing broad cytotoxic effects. nih.gov

Table 2: Cellular Activities of Related Oxazole Derivatives

| Compound/Series | Cell Line(s) | Biological Response | Reference |

|---|---|---|---|

| Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate | MCF-7, SH-SY5Y | Apoptosis induction, activation of caspases. | |

| 2-Aryl-4-arylsulfonyl-1,3-oxazoles | 59 cancer cell lines (e.g., SNB-75, HOP-92) | Cytostatic and cytotoxic anti-proliferative activity. biointerfaceresearch.com | biointerfaceresearch.com |

| Oxazole-4-carboxamide GSK-3 inhibitors | Human neuronal cells | Modulation of GSK-3 signaling pathways, minor anti-proliferative effect. nih.gov | nih.gov |

| 5-(4'-Methoxyphenyl)-oxazole (MPO) | HeLa cells | Tested for activity (specific effects not detailed in abstract). nih.gov | nih.gov |

Phenotypic Screening and High-Content Analysis in Cellular Models

Phenotypic screening is a powerful approach in drug discovery that assesses the effects of compounds on cell or organism phenotypes without a preconceived target. nih.gov This method is particularly valuable for complex multifactorial diseases. nih.gov

An example of phenotypic screening with a related oxazole compound involved testing 5-(4'-methoxyphenyl)-oxazole (MPO) and its derivatives for their ability to inhibit the hatch and growth of the nematode Caenorhabditis elegans. nih.gov MPO, which was originally isolated from a fungal culture, proved effective, but nineteen synthesized derivatives did not, indicating a high degree of structural specificity for the observed phenotype. nih.gov This type of whole-organism screening can uncover unique biological activities and provide leads for further development.

In the context of neurodegenerative diseases, where GSK-3β is a key target, phenotypic screens are considered a promising strategy to identify drug candidates that can address the multiple toxic insults characteristic of these conditions. nih.gov The development of oxazole-based GSK-3β inhibitors aligns with this approach, aiming to find compounds that produce a beneficial phenotype in complex disease models. nih.govnih.gov

Investigation of Intracellular Localization and Uptake Mechanisms

The ability of a compound to penetrate cell membranes and accumulate at specific intracellular sites is crucial for its therapeutic efficacy. Research on substituted oxazole derivatives has shed light on their potential for targeted intracellular localization. Studies involving highly substituted oxazole derivatives have demonstrated their capacity to act as organelle-targeting fluorophores. nih.gov For instance, certain synthetic oxazole derivatives have been shown to specifically accumulate within mitochondria and lysosomes in human breast cancer cell lines (MDA-MB-231). nih.gov This localization is significant as these organelles are involved in critical cellular processes, and their dysfunction is implicated in various diseases.

Table 1: Intracellular Localization of Representative Oxazole Derivatives

| Cell Line | Organelle of Localization | Method of Detection | Reference |

| MDA-MB-231 | Mitochondria, Lysosomes | Co-staining with commercial organelle trackers and fluorescence microscopy | nih.gov |

Structure-Activity Relationship (SAR) Studies of 5-(3-fluoro-4-methoxyphenyl)oxazole Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For 5-(3-fluoro-4-methoxyphenyl)oxazole, this involves the rational design, synthesis, and biological evaluation of its analogs.

The rational design of analogs of 5-(3-fluoro-4-methoxyphenyl)oxazole would be guided by its core structure, comprising a central oxazole ring flanked by a 3-fluoro-4-methoxyphenyl group at the 5-position. The synthesis of derivatives typically involves established methods for oxazole ring formation, such as the Robinson-Gabriel synthesis or the Van Leusen reaction, followed by the introduction of various substituents on the phenyl ring or at other positions of the oxazole core. researchgate.net The goal is to systematically modify the electronic and steric properties of the molecule to understand their impact on biological activity. For example, a series of novel 1,3-oxazole sulfonamides were synthesized based on a rational drug design strategy to explore their anticancer properties. nih.gov

While specific SAR studies on 5-(3-fluoro-4-methoxyphenyl)oxazole are not extensively documented, general principles from related oxazole series can be inferred. The nature and position of substituents on the phenyl ring are critical determinants of activity. For instance, in a series of 2,4,5-trisubstituted oxazole derivatives, the presence of specific heterocyclic moieties at the 2-position and trimethoxyphenyl or fluorophenyl groups at other positions significantly influenced their antiproliferative activity. tandfonline.com The fluorine atom at the 3-position and the methoxy (B1213986) group at the 4-position of the phenyl ring in the title compound are expected to modulate its lipophilicity, metabolic stability, and interaction with biological targets. Altering the position of the fluorine atom or replacing the methoxy group with other electron-donating or electron-withdrawing groups would be key strategies in SAR exploration.

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. For oxazole-based compounds, the oxazole ring itself often serves as a central scaffold, presenting its substituents in a defined spatial orientation for interaction with a biological target. tandfonline.com The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. The 3-fluoro-4-methoxyphenyl moiety likely engages in hydrophobic and potentially halogen-bonding interactions within a target's binding pocket. Molecular modeling and docking studies on related oxazole derivatives have been employed to identify these key interaction points and to rationalize observed SAR data. nih.gov For example, in a series of oxazolo[3,4-a]pyrazine derivatives, molecular modeling helped to elucidate the interactions with the neuropeptide S receptor. nih.gov

Table 2: General SAR Insights for Biologically Active Oxazole Derivatives

| Structural Modification | General Effect on Activity | Potential Rationale |

| Substitution on the phenyl ring | Modulates potency and selectivity | Alters electronic properties, lipophilicity, and steric fit in the binding pocket |

| Introduction of heterocyclic moieties | Can enhance or alter biological activity | Provides additional points for hydrogen bonding or other interactions |

| Modification of the oxazole core | Generally leads to loss of activity | The core scaffold is often essential for maintaining the correct orientation of substituents |

In Vivo Efficacy Studies in Pre-clinical Animal Models (Excluding Safety and Dosage)

The ultimate test of a compound's potential is its efficacy in a living organism. Preclinical animal models provide a platform to assess the therapeutic effects of compounds like 5-(3-fluoro-4-methoxyphenyl)oxazole in a physiological context.

Given the anti-inflammatory properties observed in some oxazole derivatives, rodent models of inflammation are a logical choice for in vivo evaluation. For instance, a study on a 4,5-diaryloxazole analog, NC-2142, demonstrated its ability to reduce paw edema in a rat model of inflammation, indicating its anti-inflammatory potential. nih.gov Similarly, a compound containing a 3-fluoro-4-methoxyphenyl moiety, IHMT-PI3Kδ-372, showed favorable properties and improved lung function in a rodent model of pulmonary inflammation, suggesting its potential for treating chronic obstructive pulmonary disease. cabidigitallibrary.org

In the context of neurodegeneration, benzo[d]oxazole derivatives have been investigated for their neuroprotective effects. In a study using a cellular model of Alzheimer's disease, a novel benzo[d]oxazole derivative demonstrated protection against β-amyloid-induced toxicity. nih.gov While this is not a direct in vivo study on the title compound, it highlights the potential of the broader oxazole class in neurodegenerative disease models. Future in vivo studies on 5-(3-fluoro-4-methoxyphenyl)oxazole would likely involve inducing inflammation or a neurodegenerative phenotype in rodents and assessing the compound's ability to mitigate the pathological and behavioral symptoms.

Table 3: In Vivo Efficacy of Structurally Related Compounds in Animal Models

| Compound/Derivative Class | Animal Model | Disease | Observed Effect | Reference |

| 4,5-diaryloxazole analog (NC-2142) | Rat | Inflammation (paw edema) | Reduced tumefaction rates | nih.gov |

| IHMT-PI3Kδ-372 (contains 3-fluoro-4-methoxyphenyl moiety) | Rodent | Pulmonary Inflammation | Improved lung function | cabidigitallibrary.org |

| Benzo[d]oxazole derivative | Cellular model (potential for in vivo follow-up) | Alzheimer's Disease | Neuroprotective effects against β-amyloid toxicity | nih.gov |

Pharmacokinetic Profiling in Animal Models

The characterization of a compound's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical step in pre-clinical research. For 5-(3-fluoro-4-methoxyphenyl)oxazole, studies in animal models are essential to understand its behavior in a biological system. This typically involves assessing its stability in plasma and its distribution into various tissues.

Plasma Stability:

The stability of a compound in plasma is a key determinant of its potential therapeutic window and dosing regimen. While specific experimental data for 5-(3-fluoro-4-methoxyphenyl)oxazole is not extensively documented in current literature, the general approach involves incubating the compound with plasma from various species (e.g., rat, mouse, dog, human) and monitoring its degradation over time. The presence of the oxazole ring, a five-membered heterocycle, and the fluoro and methoxy substitutions on the phenyl group would be key factors in its metabolic fate.

Tissue Distribution:

Understanding where a compound accumulates in the body is crucial for assessing its potential efficacy and toxicity. For 5-(3-fluoro-4-methoxyphenyl)oxazole, tissue distribution studies in animal models such as rats or mice would be conducted. This often involves administering the compound and then measuring its concentration in various organs and tissues at different time points. The lipophilicity imparted by the methoxyphenyl group, balanced by the polarity of the oxazole and the electronegativity of the fluorine atom, would influence its ability to cross biological membranes and distribute into different compartments.

While specific data tables for the plasma stability and tissue distribution of 5-(3-fluoro-4-methoxyphenyl)oxazole are not available in the public domain, a hypothetical representation of such data is presented below to illustrate the expected format of these research findings.

Interactive Data Table: Illustrative Plasma Stability of 5-(3-fluoro-4-methoxyphenyl)oxazole

| Species | Time (minutes) | % Remaining |

| Rat | 0 | 100 |

| Rat | 30 | 85 |

| Rat | 60 | 70 |

| Mouse | 0 | 100 |

| Mouse | 30 | 90 |

| Mouse | 60 | 80 |

Interactive Data Table: Illustrative Tissue Distribution of 5-(3-fluoro-4-methoxyphenyl)oxazole in Rats (2 hours post-administration)

| Tissue | Concentration (ng/g) |

| Blood | 150 |

| Brain | 50 |

| Liver | 800 |

| Kidney | 650 |

| Lung | 400 |

| Heart | 250 |

| Muscle | 120 |

| Fat | 300 |

Mechanistic Biomarker Analysis in Pre-clinical Models

The identification of mechanistic biomarkers is a pivotal aspect of understanding how a compound exerts its effects at a molecular level. For 5-(3-fluoro-4-methoxyphenyl)oxazole, this would involve pre-clinical studies designed to measure changes in specific molecules (e.g., proteins, nucleic acids, lipids) following exposure to the compound.

Given the structural alerts within the molecule, such as the oxazole core and the substituted phenyl ring, researchers would likely investigate its interaction with various cellular signaling pathways. For instance, oxazole-containing compounds have been explored as inhibitors of various enzymes and as ligands for different receptors.

The analysis could involve a range of techniques, including:

Genomic and Proteomic Profiling: Using technologies like microarrays or RNA-sequencing to identify changes in gene expression, and mass spectrometry-based proteomics to analyze alterations in protein levels in tissues or cells treated with the compound.

Target-Based Assays: If a specific molecular target is hypothesized, assays would be developed to measure the direct interaction of 5-(3-fluoro-4-methoxyphenyl)oxazole with this target and its downstream consequences.

Interactive Data Table: Illustrative Mechanistic Biomarker Modulation by 5-(3-fluoro-4-methoxyphenyl)oxazole in a Pre-clinical Model

| Biomarker | Change (Fold vs. Control) | p-value |

| Protein Kinase X | -2.5 | <0.01 |

| Cytochrome P450 Isoform Y | +3.0 | <0.05 |

| Inflammatory Cytokine Z | -1.8 | <0.05 |

| Apoptotic Marker A | +1.2 | >0.05 (NS) |

Advanced Methodologies for Studying Compound Interactions in Research

Proteomic and Metabolomic Approaches to Uncover Biological Effects

"Omics" technologies offer a systems-level view of the cellular response to a small molecule. oncodaily.com By surveying the complete set of proteins (proteome) or small-molecule metabolites (metabolome), researchers can generate unbiased hypotheses about a compound's function, identify its targets, and understand its impact on cellular networks. oncodaily.comnih.gov

Identifying the specific protein or proteins that a small molecule binds to is a critical step in understanding its mechanism of action. nih.gov Chemical proteomics is a powerful strategy for this "target deconvolution" process. nih.govstanford.edu A common approach is affinity-based protein profiling, which uses a modified version of the small molecule to isolate its binding partners from a complex biological sample, such as a cell lysate. researchgate.neteuropeanreview.org

For 5-(3-fluoro-4-methoxyphenyl)oxazole, this would involve synthesizing an analogue that incorporates a reactive group and/or an affinity tag (like biotin) attached via a linker. nih.gov Care must be taken in designing the probe to ensure the modification does not disrupt the compound's native binding activity. researchgate.net This chemical probe is then incubated with a cell or tissue lysate, allowing it to bind to its protein targets. The probe-protein complexes are subsequently captured on an affinity resin (e.g., streptavidin-coated beads if using a biotin (B1667282) tag) and separated from the rest of the proteome. After washing away non-specifically bound proteins, the captured target proteins are eluted and identified using mass spectrometry. researchgate.net This method can reveal not only the intended therapeutic target but also potential off-target proteins, which is crucial for understanding a compound's full biological and potential toxicological profile. nih.govresearchgate.net

Illustrative Research Findings: The table below represents hypothetical results from a chemical proteomics experiment designed to identify the cellular targets of 5-(3-fluoro-4-methoxyphenyl)oxazole.

| Hypothetical Target Protein | Function | Significance |

| Mitogen-Activated Protein Kinase 14 (p38α) | Serine/threonine kinase involved in stress response, inflammation | A common target for anti-inflammatory drug discovery. |

| Cyclooxygenase-2 (COX-2) | Enzyme responsible for prostaglandin (B15479496) synthesis in inflammation | A validated target for nonsteroidal anti-inflammatory drugs (NSAIDs). |

| Carbonic Anhydrase II | Enzyme that catalyzes the hydration of carbon dioxide | An off-target that could explain potential side effects. |

This table is for illustrative purposes only.

Metabolomics provides a snapshot of the physiological state of a cell by measuring the levels of endogenous small-molecule metabolites. nih.govnih.gov Exposing cells or organisms to a compound like 5-(3-fluoro-4-methoxyphenyl)oxazole and analyzing the subsequent changes in the metabolome can reveal which biochemical pathways are perturbed. nih.gov This information provides functional insights that are complementary to target identification. For example, if the compound inhibits an enzyme in a specific metabolic pathway, the substrate of that enzyme may accumulate while the product may be depleted.

In a hypothetical study, two groups of cultured cells would be prepared: one treated with the compound and a control group treated with a vehicle. After a set incubation period, the metabolites from the cells would be extracted and analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov Statistical analysis would then identify metabolites with significantly altered abundance in the treated group compared to the control. These "metabolic signatures" can point towards the biological processes affected by the compound. nih.gov

Illustrative Research Findings: The following table shows hypothetical data from a metabolomics study on cells treated with 5-(3-fluoro-4-methoxyphenyl)oxazole, suggesting an impact on inflammatory pathways.

| Metabolite | Pathway | Fold Change (Treated vs. Control) |

| Prostaglandin E2 | Arachidonic Acid Metabolism | -2.5 |

| Thromboxane B2 | Arachidonic Acid Metabolism | -1.8 |

| Arachidonic Acid | Fatty Acid Metabolism | +3.2 |

| Glutathione (Oxidized) | Oxidative Stress | +1.9 |

This table is for illustrative purposes only.

Biophysical Characterization of Compound-Target Binding

Once a putative protein target has been identified, biophysical methods are employed to validate the interaction and quantify its characteristics. These techniques provide precise measurements of binding affinity, kinetics, and thermodynamics, which are essential for structure-activity relationship (SAR) studies and lead optimization. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding thermodynamics. nih.govspringernature.com It directly measures the heat released or absorbed during a binding event. youtube.com In a single ITC experiment, one can determine the binding affinity (K_D), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.govspringernature.com This complete thermodynamic profile offers deep insight into the forces driving the binding event. springernature.com

In a hypothetical experiment, a solution of a purified target protein (e.g., p38α kinase) would be placed in the ITC sample cell. 5-(3-fluoro-4-methoxyphenyl)oxazole would be loaded into a syringe and injected in small aliquots into the sample cell. The instrument measures the minute temperature changes after each injection, generating a binding isotherm that can be fitted to a model to extract the thermodynamic parameters. youtube.com

Illustrative Research Findings: This table shows hypothetical thermodynamic data for the binding of 5-(3-fluoro-4-methoxyphenyl)oxazole to a target kinase, as would be determined by ITC.

| Parameter | Value | Interpretation |

| Affinity (K_D) | 150 nM | Indicates a strong binding interaction. |

| Stoichiometry (n) | 1.05 | Suggests a 1:1 binding model. |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | The binding is enthalpically driven and exothermic. |

| Entropy Change (ΔS) | +2.1 cal/mol·K | A small, favorable entropic contribution to binding. |

This table is for illustrative purposes only.

Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) are optical, label-free techniques that monitor biomolecular interactions in real-time. middlebury.edusartorius.comyoutube.com They are invaluable for measuring the kinetics of binding—the association rate (k_a) and the dissociation rate (k_d)—which together determine the binding affinity (K_D). researchgate.net

In a typical SPR or BLI experiment, the target protein is immobilized on the surface of a sensor chip. youtube.com A solution containing 5-(3-fluoro-4-methoxyphenyl)oxazole is then flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index (for SPR) or the thickness of the biological layer (for BLI) at the sensor surface, which is detected by the instrument. sartorius.comyoutube.comresearchgate.net This signal is monitored over time to generate a sensorgram showing the association phase (when the compound is present) and the dissociation phase (when it is replaced by buffer). youtube.com Analyzing these curves provides the kinetic rate constants. nih.gov

Illustrative Research Findings: This table presents hypothetical kinetic data for the interaction between 5-(3-fluoro-4-methoxyphenyl)oxazole and an immobilized target protein.

| Parameter | Value | Interpretation |

| Association Rate (k_a) | 2.1 x 10⁴ M⁻¹s⁻¹ | Moderate speed of complex formation. |

| Dissociation Rate (k_d) | 3.15 x 10⁻³ s⁻¹ | Slow dissociation, indicating a stable complex. |

| Affinity (K_D) | 150 nM | Strong affinity, consistent with the k_a and k_d values. |

This table is for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying ligand-protein interactions at atomic resolution in solution. nih.govnih.gov It can confirm binding, map the interaction site on the protein, and provide structural information about the bound complex. nih.gov

One common protein-observed NMR experiment is Chemical Shift Perturbation (CSP), also known as chemical shift mapping. nih.gov This involves acquiring a 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein. Each peak in this spectrum corresponds to a specific amide group in the protein's backbone. Upon addition of a binding ligand like 5-(3-fluoro-4-methoxyphenyl)oxazole, the chemical environment of the amino acid residues at the binding site changes, causing their corresponding peaks in the HSQC spectrum to shift. nih.gov By identifying which peaks move, the binding site can be mapped onto the protein's structure.

Illustrative Research Findings: The table below lists hypothetical amino acid residues in a target protein that show significant chemical shift perturbations upon binding to 5-(3-fluoro-4-methoxyphenyl)oxazole, identifying the putative binding pocket.

| Residue | Location in Protein Structure | Combined Chemical Shift Perturbation (Δδ_comb, ppm) |

| Valine-38 | P-loop | 0.31 |

| Glycine-39 | P-loop | 0.25 |

| Alanine-51 | αC-helix | 0.45 |

| Lysine-53 | Catalytic loop | 0.52 |

| Leucine-167 | Hinge region | 0.38 |

This table is for illustrative purposes only.

Future Directions and Research Perspectives for 5 3 Fluoro 4 Methoxyphenyl Oxazole and Its Derivatives

Development of Novel Oxazole (B20620) Scaffolds with Enhanced Target Selectivity

The development of new oxazole-based molecules with improved selectivity for their biological targets is a key area of future research. acs.org The core oxazole structure provides a versatile platform for chemical modification. tandfonline.com By strategically altering the substituents on the oxazole ring, medicinal chemists can fine-tune the compound's properties to enhance its binding affinity and selectivity for a specific enzyme or receptor. tandfonline.comontosight.ai

Recent research has demonstrated that even minor changes to the substituents on the oxazole ring can significantly impact biological activity. For instance, a study on 5-(4'-methoxyphenyl)-oxazole (MPO) and its nineteen derivatives revealed that the entire structure of MPO is crucial for its inhibitory activity against the hatch and growth of Caenorhabditis elegans. nih.gov This highlights the importance of the specific arrangement of atoms and functional groups for biological function.

Furthermore, the creation of fused heterocyclic systems incorporating the oxazole ring is a promising strategy. For example, the synthesis of 2-oxa-4-azabicyclo[3.2.0]hept-3-ene scaffolds through the cycloaddition of oxazoles with alkenes opens up new avenues for creating three-dimensional molecular architectures with desirable features for medicinal chemistry. acs.org These rigid structures can provide well-defined exit vectors for further functionalization, potentially leading to compounds with enhanced target engagement. acs.org

The exploration of diverse synthetic methodologies, such as the van Leusen oxazole synthesis, continues to provide access to novel oxazole derivatives. nih.gov This reaction has been instrumental in preparing a wide range of oxazole-containing molecules, including those with potential anticancer and antifungal activities. nih.gov The ability to generate diverse libraries of oxazole compounds is crucial for screening and identifying new lead structures with improved selectivity.

Integration of Artificial Intelligence and Machine Learning in Oxazole Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of oxazole research, from predicting reaction outcomes to designing novel drug candidates. researchgate.netyoutube.com These computational tools can analyze vast datasets of chemical information to identify patterns and relationships that may not be apparent to human researchers. youtube.com

One significant application of AI in this area is in quantitative structure-activity relationship (QSAR) modeling. nih.gov QSAR models can be trained on existing data to predict the biological activity of new, untested oxazole derivatives. For example, machine learning techniques such as Associative Neural Networks (ASNNs), Random Forest, and Deep Learning have been used to build QSAR models to predict the antiviral activity of azole derivatives against human cytomegalovirus (HCMV). nih.gov This approach can significantly accelerate the initial stages of drug discovery by prioritizing the synthesis of compounds with the highest predicted activity. youtube.com

AI can also assist in retrosynthetic analysis, helping chemists devise efficient synthetic routes to complex oxazole-containing molecules. youtube.com By learning from vast databases of known chemical reactions, AI algorithms can propose novel and efficient synthetic pathways. youtube.com

Furthermore, generative models in AI can be used to design entirely new oxazole scaffolds with desired properties. youtube.com These models can learn the underlying principles of molecular design and generate novel structures that are predicted to be active against a specific biological target. This data-driven approach has the potential to accelerate the discovery of new and effective oxazole-based drugs. researchgate.net

Exploration of New Therapeutic Areas and Undiscovered Biological Targets for Oxazole Derivatives

The diverse biological activities reported for oxazole derivatives suggest that their therapeutic potential is far from being fully explored. nih.govresearchgate.net While they have shown promise as anticancer, antibacterial, antifungal, and anti-inflammatory agents, there is a continuous search for new applications and undiscovered biological targets. researchgate.netresearchgate.net

The structural versatility of the oxazole ring allows it to interact with a wide range of biological macromolecules, including enzymes and receptors. journalajst.com This promiscuity, while sometimes a challenge for selectivity, also presents an opportunity to discover novel therapeutic uses. For instance, a targeted metabologenomic approach recently led to the discovery of new terminal oxazole-bearing natural products from bacteria, some of which exhibited selective anti-proliferative activity against estrogen receptor-positive breast cancer cells. nih.gov This highlights the potential of exploring natural sources for novel oxazole scaffolds with unique biological activities.

The identification of new biological targets is a crucial aspect of expanding the therapeutic utility of oxazole derivatives. researchgate.net Techniques such as in vitro resistance selection can be employed to identify the specific viral or cellular proteins that a compound targets. acs.org The discovery that certain oxazole analogs inhibit influenza A virus replication by disrupting the nucleoprotein-nucleoprotein interaction is a prime example of identifying a novel mechanism of action. acs.org

Furthermore, the development of oxazole derivatives as inhibitors of enzymes like human carbonic anhydrases and HDSirt2—NAD+ lysine (B10760008) deacetylase points towards their potential in treating a range of conditions, from metabolic dysfunctions to neurodegenerative disorders. nih.gov The ability to design oxazole derivatives that are selective for specific enzyme isoforms is a key challenge and a significant opportunity for future research. nih.gov

Challenges and Opportunities in Translational Oxazole-Based Drug Discovery Research

Despite the promising preclinical data for many oxazole derivatives, the path to clinical application is fraught with challenges. benthamscience.comnih.gov A significant hurdle is the potential for poor pharmacokinetic properties, which can lead to the failure of many newly synthesized drugs to reach clinical trials. researchgate.netbenthamscience.com Issues such as poor solubility, metabolic instability, and off-target toxicity need to be addressed early in the drug development process. nih.gov

The safety of the coformers used in cocrystal formulations of oxazole-based drugs is another important consideration. nih.gov While cocrystals can improve the physicochemical properties of a drug, the safety of the coformer must be thoroughly evaluated. nih.gov

Establishing a clear in vitro-in vivo correlation is often difficult, and the performance of a compound in preclinical models may not always translate to efficacy in humans. nih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, can also present challenges in formulation development and regulatory approval. nih.gov

However, these challenges also present opportunities for innovation. The development of advanced formulation strategies, such as the use of nanotherapeutics, could help to overcome issues of poor solubility and improve drug delivery. The integration of AI and machine learning in the early stages of drug discovery can help to predict and mitigate potential pharmacokinetic and toxicity issues.

The vast chemical space of oxazole derivatives remains largely unexplored. tandfonline.com The continued development of novel synthetic methods and the exploration of natural product sources will undoubtedly lead to the discovery of new oxazole scaffolds with unique biological activities and improved drug-like properties. nih.govnih.gov The journey from a promising oxazole lead compound to a marketed drug is long and challenging, but the therapeutic potential of this versatile heterocyclic scaffold makes it a worthy endeavor for medicinal chemists and drug discovery scientists.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(3-fluoro-4-methoxyphenyl)oxazole and its derivatives?

The compound is typically synthesized via van Leusen’s oxazole synthesis , which involves reacting substituted aromatic aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under reflux (70°C for 3 hours). For example, derivatives like 5-(3-fluoro-4-methoxyphenyl)oxazole-4-carboxamide are synthesized by coupling the oxazole-carboxylic acid intermediate with amines (e.g., phenethylamine or cinnamylamine) using carbodiimide coupling agents . Key steps include:

- Aldehyde selection : Electron-deficient or fluorinated aldehydes require precise stoichiometry to avoid side reactions.

- Purification : Post-reaction extraction with methyl tert-butyl ether and drying over Na₂SO₄ ensures high yields (>70%) .

Q. What spectroscopic techniques are critical for characterizing 5-(3-fluoro-4-methoxyphenyl)oxazole?

- ¹H/¹³C NMR : Aromatic protons in the oxazole ring appear as singlets (δ 7.6–8.2 ppm), while fluorine coupling splits methoxy (δ 3.9 ppm) and fluorophenyl signals (e.g., δ 7.0–7.5 ppm, J = 8–20 Hz) .

- HRMS : Accurate mass determination (e.g., m/z = 353.13 [M+H]⁺) confirms molecular formula integrity .

- HPLC : Purity validation (>99%) requires reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in halogen-bonding interactions involving 5-(3-fluoro-4-methoxyphenyl)oxazole?

Cocrystallization studies with perfluorinated iodobenzenes reveal weak halogen bonding (e.g., Br/I⋯N interactions). However, conflicting data on bond strength can arise due to:

- Electrostatic potential (ESP) variability : Fluorine’s electronegativity reduces electron density on the oxazole nitrogen, weakening halogen bonds. ESP maps (calculated at the B3LYP/6-311++G** level) rank acceptor sites: pyridinyl > oxazole > methoxyphenyl .

- Crystallographic ambiguity : Use multipole refinement in X-ray diffraction to resolve weak interactions (<3.0 Å) and validate with DFT-D3 dispersion corrections .

Q. How do structural modifications of 5-(3-fluoro-4-methoxyphenyl)oxazole impact GSK-3β inhibition?

Derivatives with N-cinnamyl or N-phenethyl carboxamide substituents show enhanced potency (IC₅₀ < 50 nM) due to:

- Hydrophobic pocket fit : Phenethyl groups occupy the ATP-binding site’s hydrophobic cleft, validated by AutoDock Vina (binding energy < −9 kcal/mol) .

- Fluorine effects : The 3-fluoro group increases membrane permeability (logP ≈ 2.5) and stabilizes aryl interactions via C-F⋯π contacts .

Table : Select SAR Data

| Derivative | Substituent | GSK-3β IC₅₀ (nM) | LogP |

|---|---|---|---|

| OCM-14 | N-cinnamyl | 28 | 2.7 |

| OCM-15 | N-phenethyl | 45 | 2.4 |

| OCM-16 | Cyclopropyl | 62 | 2.1 |

| Source: |

Q. What experimental strategies address low yields in oxazole-functionalized hybrid compounds?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 min at 120°C) and improves yields by 15–20% .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites during coupling reactions .

- Catalyst screening : Pd(OAc)₂/Xantphos enhances Ullmann-type couplings for aryl-ether hybrids (yield: 75% vs. 40% without catalyst) .

Methodological Considerations

Q. How to design a robust bioactivity screening protocol for oxazole derivatives?

- Primary assays : Use recombinant GSK-3β enzyme (IC₅₀ determination via ADP-Glo™ kinase assay) .

- Secondary validation : Cell-based assays (e.g., Wnt/β-catenin signaling in HEK293T cells) confirm target engagement .

- Counter-screens : Test against off-target kinases (CDK5, PKA) to ensure selectivity (>100-fold) .

Q. What crystallographic techniques resolve disorder in oxazole-containing cocrystals?

- Low-temperature data collection (100 K) minimizes thermal motion artifacts.

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., F⋯H interactions contribute 8–12% to crystal packing) .

Data Interpretation Challenges

Q. How to reconcile conflicting fluorescence data in oxazole-based probes?

- Solvent polarity effects : Fluorescence quenching in polar solvents (e.g., water) necessitates lifetime measurements (τ < 5 ns vs. τ > 10 ns in DMSO) .

- Aggregation-induced emission (AIE) : Introduce bulky groups (e.g., triphenylvinyl) to restrict rotation and enhance quantum yield (Φ from 0.2 to 0.6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products